molecular formula C18H16FN3O B2986570 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1334372-52-9

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2986570
CAS No.: 1334372-52-9
M. Wt: 309.344
InChI Key: WJRYCUAIDULUQO-UHFFFAOYSA-N
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Description

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound featuring a benzimidazole ring fused to an azetidine ring, and a fluorophenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The azetidine ring can be introduced through cyclization reactions, and the fluorophenyl group can be attached via electrophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzimidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the azetidine ring.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole and fluorophenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may use alkyl halides.

Major Products Formed:

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(3-fluorophenyl)ethanone

  • 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenyl)ethanone

  • 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone

Uniqueness: This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its properties compared to similar compounds.

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-14-7-5-12(6-8-14)9-17(23)22-10-13(11-22)18-20-15-3-1-2-4-16(15)21-18/h1-8,13H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRYCUAIDULUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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